-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid (often abbreviated as Boc-Me-His-COOH) is a valuable building block in the synthesis of various drugs. Its chemical structure allows for its incorporation into the final drug molecule, often contributing specific functionalities or properties. Studies have shown its application in the synthesis of:
Boc-Me-His-COOH finds application in biochemical research, particularly in studying protein structure and function. Its use can be categorized into two main areas:
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 1-methyl-1H-imidazole ring and a carboxylic acid functional group. The compound is typically a solid at room temperature and is used in various chemical and biological applications due to its unique structure and properties .
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid has shown potential biological activities, particularly in medicinal chemistry:
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid typically involves several steps:
This compound finds applications in various fields:
Interaction studies involving 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid focus on its binding affinity and reactivity with biological targets:
Several compounds share structural similarities with 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | 500701-36-0 | 0.98 | Methyl ester form |
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | 128293-63-0 | 0.97 | Ethyl ester form |
4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid | 502170-49-2 | 0.90 | Contains an additional amide group |
tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate | 128293-71-0 | 0.81 | Carbamate structure |
These compounds highlight the versatility and potential modifications available within this class of imidazole derivatives, allowing for tailored applications in pharmacology and biochemistry. Each compound's unique features contribute to its distinct reactivity and biological profile, setting them apart from one another while sharing foundational structural characteristics.
Irritant